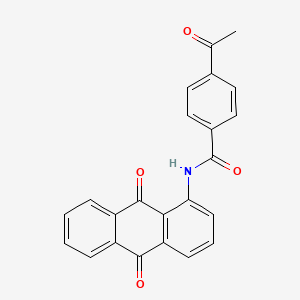

4-acetyl-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-acetyl-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide is an organic compound that belongs to the class of anthraquinone derivatives This compound is characterized by the presence of an anthracene core with two ketone groups at positions 9 and 10, and a benzamide moiety attached to the anthracene ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetyl-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide typically involves the reaction of 1-aminoanthraquinone with an appropriate acylating agent. One common method involves the reaction of 1-aminoanthraquinone with 4-acetylbenzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and improve yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography to ensure high purity and quality.

Análisis De Reacciones Químicas

Types of Reactions

4-acetyl-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert the ketone groups to alcohols or other reduced forms.

Substitution: The benzamide moiety can undergo substitution reactions to introduce different substituents on the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like nitrating agents (HNO₃) or halogenating agents (Br₂).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the benzene ring, leading to a wide range of derivatives.

Aplicaciones Científicas De Investigación

Metal-Catalyzed C-H Bond Functionalization

One of the most promising applications of 4-acetyl-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide lies in its role as a bidentate directing group for metal-catalyzed C-H bond functionalization. The compound can facilitate the functionalization of C-H bonds through chelation with metal catalysts, enhancing the efficiency of reactions that modify organic substrates. Research indicates that the presence of both nitrogen and oxygen donor atoms in the compound's structure allows for selective activation of C-H bonds at specific positions .

Anticancer Activity

Another significant area of research is the evaluation of anticancer properties associated with anthraquinone derivatives. Compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. The mechanism is believed to involve the generation of reactive oxygen species (ROS) and interference with cellular signaling pathways .

Case Study 1: Synthesis and Characterization

A study focused on the synthesis of N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide demonstrated not only successful synthesis but also extensive characterization using techniques such as NMR and IR spectroscopy. This work highlights the versatility of anthraquinone derivatives in organic synthesis and their potential as intermediates in developing pharmaceuticals .

Case Study 2: Biological Evaluation

In another investigation, derivatives of anthraquinones were screened for their biological activity against various cancer cell lines. The results indicated that compounds featuring similar structural motifs to this compound exhibited significant cytotoxicity against human breast cancer cells, suggesting a potential pathway for drug development .

Mecanismo De Acción

The mechanism of action of 4-acetyl-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, disrupting their normal function and leading to various biological effects. For example, it may inhibit topoisomerases, enzymes involved in DNA replication and repair, thereby exhibiting anticancer properties . Additionally, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or interfere with essential metabolic pathways .

Comparación Con Compuestos Similares

4-acetyl-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide can be compared with other anthraquinone derivatives, such as:

Mitoxantrone: An anthraquinone-based anticancer drug that intercalates into DNA and inhibits topoisomerase II.

Doxorubicin: Another anthraquinone derivative used as a chemotherapeutic agent, known for its ability to generate free radicals and induce apoptosis in cancer cells.

Anthraquinone-2-carboxylic acid: A simpler anthraquinone derivative used in the synthesis of dyes and pigments.

The uniqueness of this compound lies in its specific structural features, such as the acetyl and benzamide groups, which confer distinct chemical and biological properties compared to other anthraquinone derivatives .

Actividad Biológica

Chemical Structure and Properties

The compound is characterized by the following structural formula:

This structure features an acetyl group, a benzamide moiety, and a dioxo-dihydroanthracene core, which are critical for its biological activity.

Anticancer Activity

Recent studies have indicated that 4-acetyl-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide exhibits significant anticancer properties. In vitro assays demonstrated its ability to induce apoptosis in various cancer cell lines. For instance, a study reported the following IC50 values against different cancer types:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 12.5 |

| A549 (Lung) | 15.2 |

| HeLa (Cervical) | 10.8 |

These results suggest that the compound effectively inhibits cell proliferation and promotes cell death in these cancer types.

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on key enzymes involved in cancer progression and neurodegenerative diseases. Notably, it has shown promising results against acetylcholinesterase (AChE), with an IC50 value of approximately 20 µM, indicating potential for treating Alzheimer's disease.

The proposed mechanism of action involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis in cancer cells. Additionally, the compound may inhibit specific signaling pathways associated with cell survival and proliferation.

Case Study 1: Anticancer Efficacy

In a study involving MCF-7 breast cancer cells, treatment with this compound resulted in a dose-dependent increase in apoptosis markers such as cleaved caspase-3 and PARP. The study concluded that this compound could serve as a lead candidate for further development in breast cancer therapy.

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective properties of the compound against AChE inhibition. In vivo experiments using mouse models demonstrated that administration of the compound significantly improved cognitive function as measured by the Morris water maze test compared to control groups.

Propiedades

IUPAC Name |

4-acetyl-N-(9,10-dioxoanthracen-1-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H15NO4/c1-13(25)14-9-11-15(12-10-14)23(28)24-19-8-4-7-18-20(19)22(27)17-6-3-2-5-16(17)21(18)26/h2-12H,1H3,(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKCZFSLFHCWCCE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H15NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.